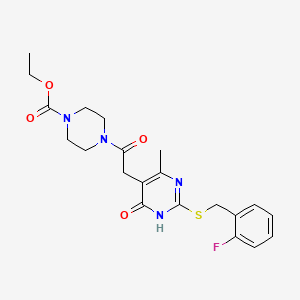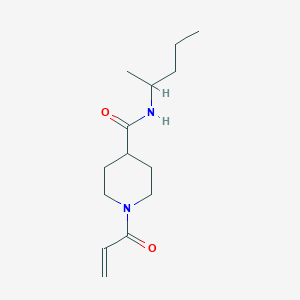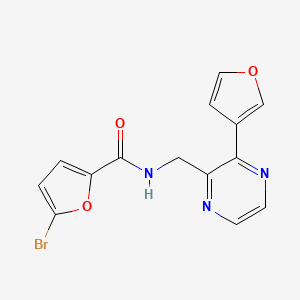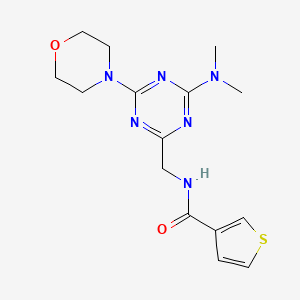![molecular formula C21H28N4O4 B2739406 N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 1049452-78-9](/img/structure/B2739406.png)
N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic organic compound. It is characterized by the presence of a dimethoxyphenyl group, a pyrrole ring, and a pyrrolidine ring, connected through an oxalamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Studied for potential antimicrobial, antifungal, or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Dimethoxyphenyl Intermediate: Starting with a 3,4-dimethoxybenzaldehyde, it can be converted to the corresponding amine through reductive amination.
Synthesis of the Pyrrole Intermediate: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, starting from a 1,4-dicarbonyl compound.
Coupling Reaction: The dimethoxyphenyl amine and the pyrrole intermediate can be coupled using an oxalyl chloride to form the oxalamide linkage.
Final Assembly: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds would involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrole ring.
Reduction: Reduction reactions could target the oxalamide linkage or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
作用機序
The mechanism of action of N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in cell signaling pathways, enzymes in metabolic pathways, or receptors on cell surfaces.
類似化合物との比較
Similar Compounds
N1-(3,4-dimethoxyphenyl)-N2-(2-(1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide: Lacks the methyl group on the pyrrole ring.
N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(piperidin-1-yl)ethyl)oxalamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is unique due to the specific combination of functional groups and rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-24-10-6-7-16(24)17(25-11-4-5-12-25)14-22-20(26)21(27)23-15-8-9-18(28-2)19(13-15)29-3/h6-10,13,17H,4-5,11-12,14H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSQGKSJBUXLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739323.png)

![2-{[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]methyl}benzonitrile](/img/no-structure.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide](/img/structure/B2739330.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone](/img/structure/B2739332.png)
![1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2739335.png)


![N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2739340.png)
![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2739341.png)
![3-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2739342.png)

![3-(4-ethoxyphenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2739346.png)
